Cas no 2229689-78-3 (4-(1H-indazol-7-yl)but-3-en-2-amine)

4-(1H-indazol-7-yl)but-3-en-2-amine 化学的及び物理的性質
名前と識別子
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- 4-(1H-indazol-7-yl)but-3-en-2-amine
- EN300-1729035
- 2229689-78-3
-
- インチ: 1S/C11H13N3/c1-8(12)5-6-9-3-2-4-10-7-13-14-11(9)10/h2-8H,12H2,1H3,(H,13,14)/b6-5+
- InChIKey: REEOJFQNFCPOFX-AATRIKPKSA-N
- SMILES: N1C2C(C=N1)=CC=CC=2/C=C/C(C)N
計算された属性
- 精确分子量: 187.110947427g/mol
- 同位素质量: 187.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 54.7Ų
4-(1H-indazol-7-yl)but-3-en-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1729035-0.05g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 0.05g |
$1091.0 | 2023-09-20 | ||
Enamine | EN300-1729035-0.1g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 0.1g |
$1144.0 | 2023-09-20 | ||
Enamine | EN300-1729035-0.5g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 0.5g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1729035-10.0g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 10g |
$5590.0 | 2023-05-26 | ||
Enamine | EN300-1729035-5g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 5g |
$3770.0 | 2023-09-20 | ||
Enamine | EN300-1729035-1g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 1g |
$1299.0 | 2023-09-20 | ||
Enamine | EN300-1729035-5.0g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 5g |
$3770.0 | 2023-05-26 | ||
Enamine | EN300-1729035-2.5g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 2.5g |
$2548.0 | 2023-09-20 | ||
Enamine | EN300-1729035-10g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 10g |
$5590.0 | 2023-09-20 | ||
Enamine | EN300-1729035-1.0g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 1g |
$1299.0 | 2023-05-26 |
4-(1H-indazol-7-yl)but-3-en-2-amine 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
4-(1H-indazol-7-yl)but-3-en-2-amineに関する追加情報
4-(1H-indazol-7-yl)but-3-en-2-amine: A Comprehensive Overview
4-(1H-indazol-7-yl)but-3-en-2-amine (CAS No. 2229689-78-3) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its indazole ring fused with a butenamine moiety, exhibits a diverse range of chemical properties and potential applications. Recent advancements in synthetic methodologies and its incorporation into drug discovery pipelines have further highlighted its significance in contemporary research.
The synthesis of 4-(1H-indazol-7-yl)but-3-en-2-amine involves a multi-step process that typically begins with the preparation of the indazole core. This is often achieved through condensation reactions involving o-aminoaryl compounds and carbonyl precursors. The subsequent introduction of the butenamine group requires precise control over reaction conditions to ensure regioselectivity and yield optimization. Researchers have explored various catalytic systems, including transition metal catalysts and organocatalysts, to streamline this process and enhance scalability.
One of the most promising areas of application for 4-(1H-indazol-7-yl)but-3-en-2-amine lies in its potential as a building block for drug development. The indazole moiety is known for its ability to modulate various biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against oncogenic kinases such as Aurora kinases and CDKs, making them valuable candidates for anticancer therapy.
In addition to its pharmacological applications, 4-(1H-indazol-7-yl)butenamine has shown promise in materials science. Its conjugated π-system and nitrogen-rich framework make it an attractive candidate for use in organic electronics. Researchers have investigated its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices, where it can serve as an electron transport layer or hole transport material. These applications leverage the compound's ability to facilitate charge transfer processes efficiently.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties of 4-(1H-indazol-but-en-amines. Density functional theory (DFT) calculations have revealed that the compound's frontier molecular orbitals are well-suited for participation in redox reactions, further underscoring its utility in both biological and electronic contexts.
Despite its numerous advantages, the practical implementation of 4-(1H-indazol-but-en-amines is not without challenges. Issues such as limited solubility in physiological fluids and potential off-target effects must be addressed to fully realize its therapeutic potential. Ongoing research efforts are focused on optimizing the compound's pharmacokinetic profile through structural modifications and formulation strategies.
In conclusion, 4-(1H-indazol-but-en-amines represents a versatile chemical entity with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthetic chemistry and computational modeling, positions it as a key player in future scientific endeavors. As research continues to uncover new facets of this compound's properties and utility, it is poised to make significant contributions to both academic and industrial sectors.
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